molecular formula C24H17Cl3N4O2 B12038458 3(3-((4-CL-Benzyl)oxy)PH)N'-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide

3(3-((4-CL-Benzyl)oxy)PH)N'-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12038458
M. Wt: 499.8 g/mol
InChI Key: BLVAAWPDSGEPPK-XODNFHPESA-N
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Description

3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common starting materials include hydrazine derivatives and substituted benzaldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Pyrazole derivatives have been investigated for their roles in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide
  • 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the specific arrangement of its functional groups

Properties

Molecular Formula

C24H17Cl3N4O2

Molecular Weight

499.8 g/mol

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H17Cl3N4O2/c25-18-7-4-15(5-8-18)14-33-20-3-1-2-16(10-20)22-12-23(30-29-22)24(32)31-28-13-17-6-9-19(26)11-21(17)27/h1-13H,14H2,(H,29,30)(H,31,32)/b28-13+

InChI Key

BLVAAWPDSGEPPK-XODNFHPESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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